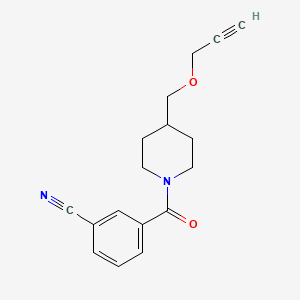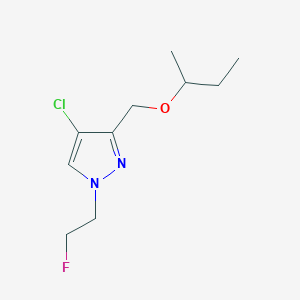![molecular formula C20H31N3O2S B2505713 1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415600-93-8](/img/structure/B2505713.png)
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THU or THU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
The mechanism of action of THU-1 involves its ability to inhibit the activity of certain enzymes involved in DNA replication and repair. THU-1 specifically targets the enzyme ribonucleotide reductase, which is essential for the production of DNA building blocks. By inhibiting this enzyme, THU-1 can prevent the replication and repair of DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
THU-1 has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, THU-1 has been shown to induce cell death through apoptosis, a process by which cells self-destruct. THU-1 has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, THU-1 has been shown to reduce inflammation in various studies, potentially making it useful in treating inflammatory conditions.
実験室実験の利点と制限
One of the advantages of THU-1 in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful treatment option for cancer patients with fewer side effects than traditional chemotherapy. However, one limitation of THU-1 is its low solubility in water, which can make it difficult to administer in certain settings.
将来の方向性
There are several potential future directions for research involving THU-1. One area of interest is its potential use in combination with other cancer treatments such as chemotherapy or radiation therapy. THU-1 may also be useful in treating other diseases such as viral infections or autoimmune disorders. Further studies are needed to fully understand the potential therapeutic applications of THU-1 and its mechanism of action.
合成法
THU-1 can be synthesized in a laboratory setting through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 1-(3-phenylpropyl)urea in the presence of a catalyst. The resulting product is then purified through various techniques such as chromatography to obtain pure THU-1.
科学的研究の応用
THU-1 has been studied for its potential therapeutic applications in various fields of research. In cancer research, THU-1 has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. In addition, THU-1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THU-1 has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
特性
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-19(21-10-4-7-18-5-2-1-3-6-18)22-17-20(8-13-25-14-9-20)23-11-15-26-16-12-23/h1-3,5-6H,4,7-17H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQASJXFOFADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)


![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)
![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)


![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)